molecular formula C11H9ClN2O3 B3033627 4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester CAS No. 1092400-75-3

4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester

Cat. No. B3033627
CAS RN: 1092400-75-3
M. Wt: 252.65 g/mol
InChI Key: SWXMOUXIRXMILY-UHFFFAOYSA-N
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Description

The compound "4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester" is a derivative of 1,2,4-oxadiazole, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom in the ring. The presence of the chloromethyl group and the benzoic acid methyl ester moiety suggests potential reactivity and applications in various chemical syntheses.

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole compounds has been explored in several studies. For instance, a synthetic route to 3-oxo-4-amino-1,2,3-oxadiazole was developed from benzyl cyanide, which involved the diazeniumdiolation process . Another study reported the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles containing benzothiazolylthiol grouping, which was achieved by cyclodehydration of N-acyl-N'-(2-benzothiazolylthioacetyl)hydrazines . Additionally, 2-alkyl-5-chloromethyl-1,3,4-oxadiazoles were synthesized from 1-chloroacetyl-2-acyl-hydrazines with POCl3, which is relevant to the chloromethyl group in the compound of interest .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by the presence of a heteroaryl ring, which significantly influences the electronic properties and reactivity of the compounds. Theoretical calculations and spectroscopy are often used to understand the structure and stability of these molecules . The chloromethyl group and the benzoic acid methyl ester moiety would likely contribute to the overall electronic distribution and potential sites for further chemical modifications.

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-oxadiazole derivatives includes their ability to undergo various reactions due to the presence of reactive functional groups. For example, the amino group in 3-oxo-4-amino-1,2,3-oxadiazole can form Schiff bases through condensation reactions . The chloromethyl group in 1,3,4-oxadiazoles can react with salts of thio- and dithiophosphoric acids to form O,O-dialkyl-S-[(2-alkyl-1,3,4-oxadiazol-5-yl)-methyl]-thio- and -dithiophosphates .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. These compounds generally exhibit good acid/base stability, which is important for their potential applications in various chemical environments . The presence of the chloromethyl group and the benzoic acid methyl ester in the compound of interest would affect its solubility, boiling point, and other physical properties, which are crucial for its handling and use in chemical syntheses.

Future Directions

The future directions in the research of this compound could involve further exploration of its biological activities and potential applications in the development of new drugs . Additionally, more studies could be conducted to fully understand its chemical reactions and synthesis processes .

properties

IUPAC Name

methyl 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-16-11(15)8-4-2-7(3-5-8)10-13-9(6-12)17-14-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXMOUXIRXMILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NOC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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